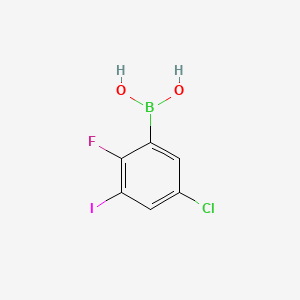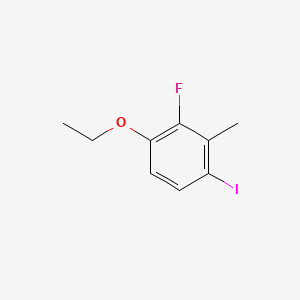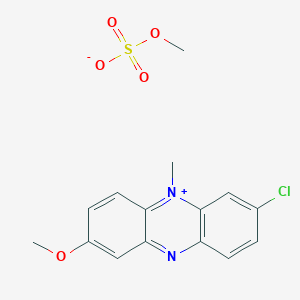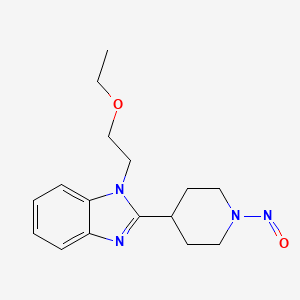
Bilastine nitroso impurity 2
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bilastine nitroso impurity 2 is a chemical compound that is often encountered as a byproduct in the synthesis of bilastine, a second-generation antihistamine used to treat allergic conditions such as rhinitis and urticaria . The chemical structure of this compound is represented as 1-(2-ethoxyethyl)-2-(1-nitrosopiperidin-4-yl)-1H-benzo[d]imidazole . This compound is of interest due to its potential toxicological properties and its relevance in pharmaceutical quality control.
準備方法
The synthesis of bilastine nitroso impurity 2 involves several steps, typically starting from bilastine or its intermediates. One common synthetic route includes the nitrosation of a piperidine derivative under controlled conditions . The reaction conditions often involve the use of nitrosating agents such as sodium nitrite in the presence of an acid, typically hydrochloric acid, to facilitate the formation of the nitroso group . Industrial production methods may vary, but they generally follow similar principles, ensuring the impurity is controlled below threshold levels as per regulatory guidelines .
化学反応の分析
Bilastine nitroso impurity 2 can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxides or other oxygen-containing derivatives.
Reduction: The nitroso group can be reduced to an amine group under suitable conditions.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various acids and bases for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
Bilastine nitroso impurity 2 is primarily studied in the context of pharmaceutical research. Its applications include:
Quality Control: Used as a reference standard in the quality control of bilastine to ensure the impurity levels are within acceptable limits.
Toxicological Studies: Investigated for its potential toxicological effects, including mutagenicity and carcinogenicity.
Analytical Method Development: Utilized in the development and validation of analytical methods for the detection and quantification of impurities in pharmaceutical formulations.
作用機序
It is believed to exert its effects by interacting with cellular components, potentially leading to DNA damage and other toxicological outcomes . The exact molecular targets and pathways involved are still under investigation.
類似化合物との比較
Bilastine nitroso impurity 2 can be compared with other nitroso impurities and related compounds, such as:
- Bilastine nitroso impurity 1
- Bilastine nitroso impurity 3
- Bilastine N-oxide These compounds share similar structural features but differ in their specific functional groups and toxicological properties . This compound is unique due to its specific nitroso group and its relevance in the context of bilastine synthesis and quality control .
特性
分子式 |
C16H22N4O2 |
|---|---|
分子量 |
302.37 g/mol |
IUPAC名 |
1-(2-ethoxyethyl)-2-(1-nitrosopiperidin-4-yl)benzimidazole |
InChI |
InChI=1S/C16H22N4O2/c1-2-22-12-11-20-15-6-4-3-5-14(15)17-16(20)13-7-9-19(18-21)10-8-13/h3-6,13H,2,7-12H2,1H3 |
InChIキー |
RUGBMCSRHLMLSU-UHFFFAOYSA-N |
正規SMILES |
CCOCCN1C2=CC=CC=C2N=C1C3CCN(CC3)N=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N,N-Bis[(1,1-dimethylethoxy)carbonyl]-2,4-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-D-phenylalanine 1,1-dimethylethyl ester](/img/structure/B14014553.png)

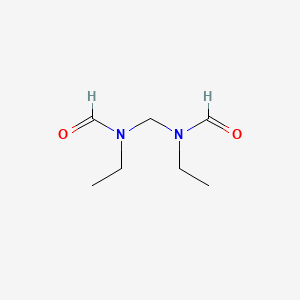
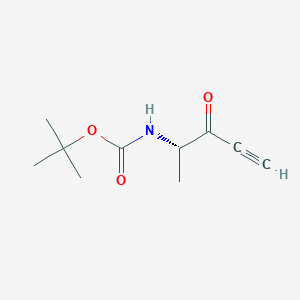
![1-(3,4-diethoxyphenyl)-N-[4-[(3,4-diethoxyphenyl)methylideneamino]piperazin-1-yl]methanimine](/img/structure/B14014585.png)
![(1R,3R,4R,5R)-2-Tert-butoxycarbonyl-5-hydroxy-2-azabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B14014588.png)

![S,S'-[Disulfanediyldi(ethane-2,1-diyl)] dimorpholine-4-carbothioate](/img/structure/B14014599.png)
![6,6-Dimethyl-1-[3-[3-(4-nitrophenoxy)propoxy]phenyl]-1,3,5-triazine-2,4-diamine;hydrochloride](/img/structure/B14014606.png)

